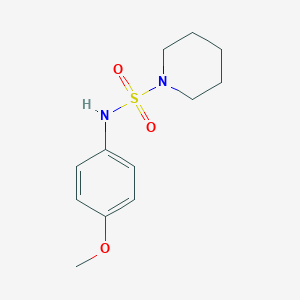
n-(4-Methoxyphenyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)piperidine-1-sulfonamide, also known as S-Methyl-4-(4-methoxyphenyl)piperidine-1-sulfonamide or SMMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects, as well as a mechanism of action that makes it a promising candidate for further exploration.
Mechanism Of Action
The mechanism of action of SMMPS involves the inhibition of voltage-gated sodium channels, which are responsible for the depolarization of neurons during the transmission of electrical signals. By blocking these channels, SMMPS can reduce the activity of neurons and prevent the transmission of pain signals. This mechanism of action has been studied in vitro and in vivo, and has been found to be highly selective and effective.
Biochemical And Physiological Effects
SMMPS has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal activity, and the prevention of pain signals. It has also been shown to have minimal effects on other ion channels and neurotransmitter receptors, making it a highly selective compound for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of SMMPS for lab experiments is its high selectivity for voltage-gated sodium channels, which allows for more precise and targeted studies of their function. However, one limitation of SMMPS is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the study of SMMPS and its potential applications in scientific research. One area of interest is the development of more potent derivatives of SMMPS that can be used at lower concentrations. Another direction is the exploration of the effects of SMMPS on other ion channels and neurotransmitter receptors, which may have implications for the treatment of a wider range of neurological disorders. Additionally, the use of SMMPS in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Synthesis Methods
SMMPS can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with piperidine, followed by the addition of sulfuric acid and methanol. The resulting product is then treated with sodium hydroxide and chlorosulfonic acid to form SMMPS. This synthesis method has been optimized to produce high yields of pure SMMPS.
Scientific Research Applications
SMMPS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the transmission of electrical signals in neurons. This makes SMMPS a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
properties
CAS RN |
5430-51-3 |
|---|---|
Product Name |
n-(4-Methoxyphenyl)piperidine-1-sulfonamide |
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-5-11(6-8-12)13-18(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
IQEBYJQSHLKHON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Other CAS RN |
5430-51-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
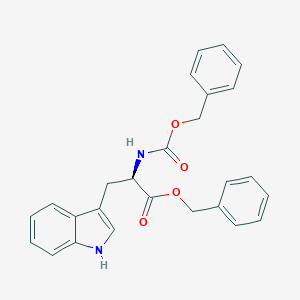

![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
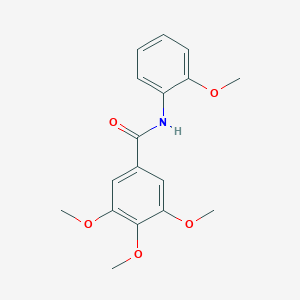
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
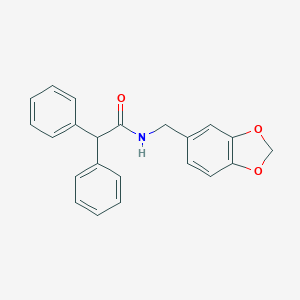
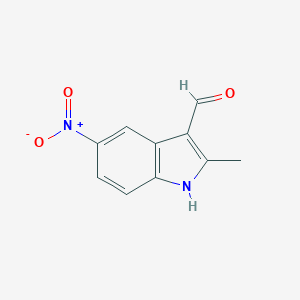
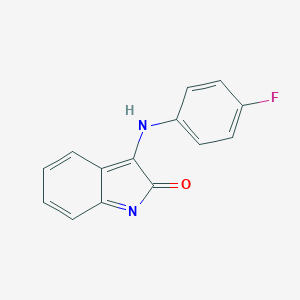
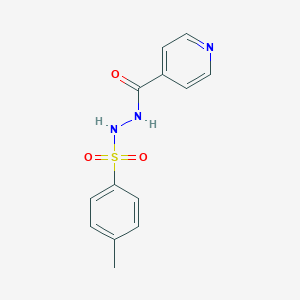
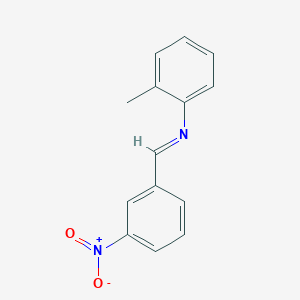
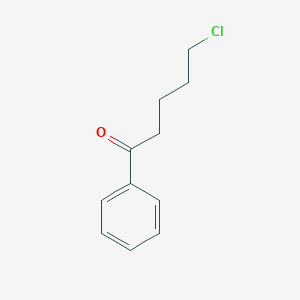
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)